molecular formula C20H23NO B1614085 4-Methyl-4'-piperidinomethyl benzophenone CAS No. 898770-97-3

4-Methyl-4'-piperidinomethyl benzophenone

Cat. No. B1614085
CAS RN: 898770-97-3
M. Wt: 293.4 g/mol
InChI Key: MJYNQTOKIIJFCO-UHFFFAOYSA-N
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Description

4-Methyl-4'-piperidinomethyl benzophenone, also known as MMB-2201, is a synthetic cannabinoid that is structurally similar to the active ingredient in marijuana. This compound has gained popularity in the research community due to its potential therapeutic applications in the treatment of various medical conditions.

Scientific Research Applications

Sunscreen and UV Filters

Benzophenones, including compounds structurally related to 4-Methyl-4'-piperidinomethyl benzophenone, are extensively used as UV filters in sunscreens and personal care products. Research has delved into their absorption, metabolism, and the potential endocrine-disrupting effects in humans and wildlife. For instance, studies have shown that benzophenone-3, a closely related compound, can be absorbed through the skin and detected in human plasma and urine after topical application, raising concerns about its systemic exposure and endocrine-disrupting potential (Janjua et al., 2008).

Environmental Presence and Impact

Research has identified benzophenones in various environmental matrices, such as breakfast cereals, highlighting the widespread presence of these compounds and their potential for human exposure through indirect sources (Van Hoeck et al., 2010). Additionally, studies on the presence of benzophenones in maternal and fetal samples indicate that these compounds can cross the placental barrier, suggesting a risk to fetal development and necessitating further investigation into their toxicokinetic and endocrine-disrupting properties (Krause et al., 2018).

Photocatalysis and Environmental Remediation

The degradation and removal of benzophenone derivatives from water sources have been studied, with research focusing on methods such as photocatalysis. These studies are crucial for developing effective water treatment strategies to mitigate the environmental impact of these compounds. For example, the electrochemical behavior and oxidative degradation of chlorophenols, which share structural similarities with benzophenones, at boron-doped diamond electrodes have been explored, offering insights into potential remediation techniques (Rodrigo et al., 2001).

Bioorganic and Material Science Applications

Benzophenone photophores have been utilized in bioorganic chemistry and material science due to their unique photochemical properties. These applications include binding/contact site mapping, molecular target identification, proteome profiling, and surface grafting, showcasing the versatility of benzophenone derivatives in scientific research (Dormán et al., 2016).

Reproductive Toxicity

Concerns regarding the reproductive toxicity of benzophenone derivatives have been raised, with studies indicating potential adverse effects on reproduction in both humans and animals. For example, exposure to high levels of benzophenone-3 has been linked to changes in birth weight and gestational age in humans, as well as alterations in reproductive parameters in fish and rats. These findings underline the importance of assessing the safety and regulatory standards for the use of benzophenones in consumer products (Ghazipura et al., 2017).

properties

IUPAC Name

(4-methylphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-16-5-9-18(10-6-16)20(22)19-11-7-17(8-12-19)15-21-13-3-2-4-14-21/h5-12H,2-4,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYNQTOKIIJFCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642674
Record name (4-Methylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-4'-piperidinomethyl benzophenone

CAS RN

898770-97-3
Record name (4-Methylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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